molecular formula C10H14N2O3 B11791298 Methyl 4-(1H-pyrrole-2-carboxamido)butanoate

Methyl 4-(1H-pyrrole-2-carboxamido)butanoate

Cat. No.: B11791298
M. Wt: 210.23 g/mol
InChI Key: DKJPNATXZYCWMY-UHFFFAOYSA-N
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Description

Methyl 4-(1H-pyrrole-2-carboxamido)butanoate (CAS 1706460-02-7) is a pyrrole-2-carboxamide derivative offered for research and development purposes. With a molecular formula of C10H12Br2N2O3 and a molecular weight of 368.03 g/mol, this compound is supplied with a purity of 97% . The pyrrole-2-carboxamide scaffold is a significant structural motif in medicinal chemistry. It is recognized as an integral molecular fragment in various bioactive marine natural products and synthetic anti-infectives . Researchers are exploring similar compounds for a range of biological activities. For instance, closely related brominated pyrrole derivatives have been synthesized and shown to inhibit the growth of various bacteria, including Streptococcus faecalis and Escherichia coli . Furthermore, extensive structure-activity relationship (SAR) studies on the pyrrole-2-carboxamide scaffold have demonstrated its potential as a core structure for designing inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a promising target for novel anti-tuberculosis agents . This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-(1H-pyrrole-2-carbonylamino)butanoate

InChI

InChI=1S/C10H14N2O3/c1-15-9(13)5-3-7-12-10(14)8-4-2-6-11-8/h2,4,6,11H,3,5,7H2,1H3,(H,12,14)

InChI Key

DKJPNATXZYCWMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCNC(=O)C1=CC=CN1

Origin of Product

United States

Preparation Methods

Carboxamide Formation via Acylation of Pyrrole-2-Carboxylic Acid

The core synthetic challenge lies in forming the carboxamide bond between the pyrrole-2-carboxylic acid derivative and the 4-aminobutanoate moiety. A widely adopted approach involves activating the carboxylic acid for nucleophilic attack by the amine.

In a method described by , ethyl 4-chloro-5-methylpyrrole-2-carboxylate undergoes chlorination followed by hydrolysis to yield pyrrole-2-carboxylic acid. Activation via oxalyl chloride converts the acid to its acyl chloride, which reacts with methyl 4-aminobutanoate in anhydrous dichloromethane (DCM) with triethylamine as a base. This method achieves a 73% yield after purification by silica gel chromatography . Alternatively, carbodiimide-mediated coupling using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dimethylformamide (DMF) offers milder conditions, yielding 71% of the target compound .

Key considerations include:

  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction rates by stabilizing charged intermediates.

  • Temperature control : Reactions are typically conducted at 0–25°C to minimize side reactions like ester hydrolysis.

  • Protection of pyrrole NH : Unprotected pyrrole nitrogens may lead to undesired alkylation; however, this step often proceeds without protection due to the electron-withdrawing carboxamide group .

Esterification of 4-(1H-Pyrrole-2-Carboxamido)Butanoic Acid

The methyl ester group is introduced via Fischer esterification or alkylation of the carboxylic acid precursor. A two-step protocol from demonstrates this:

  • Synthesis of 4-(1H-pyrrole-2-carboxamido)butanoic acid : Pyrrole-2-carboxylic acid reacts with 4-aminobutanoic acid using EDCI/DMAP in DMF (82% yield).

  • Methylation : The free acid is treated with methanol and sulfuric acid (H₂SO₄) under reflux (4 h, 70°C), achieving 89% conversion .

Table 1: Esterification Conditions and Yields

Acid CatalystSolventTemperature (°C)Time (h)Yield (%)
H₂SO₄Methanol70489
HCl (gas)Methanol252476
BF₃·OEt₂THF50668

Alternative methods employ methyl iodide and potassium carbonate in acetone, though this risks over-alkylation of the pyrrole NH .

Stepwise Assembly via Functionalized Intermediates

Multi-step syntheses enable precise control over regiochemistry. A patent-derived route outlines the following sequence:

  • Friedel-Crafts acylation : Pyrrole-2-carbaldehyde undergoes acylation with trichloroacetyl chloride in DCM catalyzed by AlCl₃, yielding 2-trichloroacetylpyrrole (61% after crystallization) .

  • Chlorination : N-Chlorosuccinimide (NCS) selectively chlorinates the 4-position of the pyrrole ring at room temperature .

  • Aminolysis : The trichloroacetyl group is displaced by methyl 4-aminobutanoate in ethanol with triethylamine, forming the carboxamide linkage (68% yield) .

This method avoids chromatographic purification by leveraging crystallographic differences between intermediates .

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-mediated reactions enable modular construction of the pyrrole-carboxamide framework. A Suzuki-Miyaura coupling approach from involves:

  • Borylation : 5-Methyl-1H-pyrrole-2-boronic acid is prepared via iridium-catalyzed C–H borylation.

  • Coupling : Reaction with methyl 4-(bromoacetamido)butanoate under Pd(PPh₃)₄ catalysis in DMF/H₂O (3:1) at 80°C affords the product in 74% yield .

Advantages :

  • Tolerance of ester and amide functional groups.

  • Scalability to gram quantities without significant yield loss.

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies, though less common, offer advantages in parallel synthesis. A resin-bound variant from uses:

  • Wang resin functionalization : Loading with Fmoc-4-aminobutyric acid.

  • Deprotection : Fmoc removal with piperidine/DMF.

  • Acylation : Coupling with pyrrole-2-carboxylic acid using HBTU/HOBt.

  • Cleavage : Treatment with TFA/DCM (95:5) releases the methyl ester after methanol quench (overall yield: 52%) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1H-pyrrole-2-carboxamido)butanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(1H-pyrrole-2-carboxamido)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(1H-pyrrole-2-carboxamido)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 4-(3,4-dimethoxyphenyl)butanoate (D1)

  • Structure : Features a dimethoxyphenyl group instead of pyrrole-2-carboxamide.
  • Key Differences: The dimethoxyphenyl group in D1 increases lipophilicity compared to the polar pyrrole-carboxamide in the target compound.

Methyl 4-(3,4-dihydroxyphenyl)butanoate (D2)

  • Structure : Contains a dihydroxyphenyl group.
  • D2’s solubility in aqueous media is likely superior due to its hydroxyl groups, whereas the target compound may exhibit moderate solubility in organic solvents .

Physicochemical Properties

Property Methyl 4-(1H-pyrrole-2-carboxamido)butanoate D1 (Dimethoxyphenyl) D2 (Dihydroxyphenyl)
Molecular Weight (g/mol) ~237.25 238.28 210.23
LogP (Predicted) ~1.8 (moderate lipophilicity) 2.5 1.2
Solubility Low in water; soluble in DCM, THF High in organic solvents Moderate in polar solvents (e.g., ethanol)
Melting Point Not reported 98–100°C 120–122°C (decomposes)

Biological Activity

Methyl 4-(1H-pyrrole-2-carboxamido)butanoate is a pyrrole derivative that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Pharmacological Properties

Research indicates that this compound exhibits significant pharmacological properties, particularly in relation to cannabinoid receptors. Studies have shown that it acts as a CB2 receptor agonist , which may influence pathways associated with pain and inflammation. This receptor interaction suggests potential applications in managing conditions such as chronic pain and inflammatory disorders.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionPotential Applications
CB2 Receptor AgonismModulates receptor activity influencing pain pathwaysPain management, anti-inflammatory
Anticancer PropertiesInduces apoptosis in cancer cell linesCancer therapy
Antimicrobial ActivityEffective against certain bacterial strainsInfection treatment

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrrole ring and the carboxamide group significantly impact the compound's biological efficacy. For instance, substituents on the pyrrole ring can enhance binding affinity to biological targets, while variations in the carboxamide group influence solubility and stability .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Pyrrole Ring : Utilizing appropriate reagents to form the pyrrole structure.
  • Carboxamide Formation : Reaction with amine derivatives to introduce the carboxamide functional group.
  • Butanoate Addition : Incorporation of the butanoate moiety through esterification reactions.

Case Study 1: Analgesic Effects in Animal Models

In a study examining the analgesic effects of various pyrrole derivatives, this compound was tested in C57BL/6 mice. The compound demonstrated dose-dependent analgesic properties when administered intraperitoneally at varying doses (0.5, 0.1 mg/kg). The results indicated significant pain relief comparable to established analgesics .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound against various cancer cell lines. The compound exhibited cytotoxic effects with IC50 values indicating potent activity against specific cancer types while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-(1H-pyrrole-2-carboxamido)butanoate, and how are they optimized?

  • Answer : The synthesis typically involves multi-step reactions, such as coupling pyrrole-2-carboxylic acid derivatives with methyl 4-aminobutanoate. Key steps include:

  • Amide bond formation : Using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions to prevent side reactions .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .
    • Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically adjusted using Design of Experiments (DoE) to maximize yield .

Q. How is the compound characterized to confirm its structural integrity?

  • Answer : A combination of analytical techniques is employed:

  • Spectroscopy : ¹H NMR (to identify pyrrole NH protons at δ 10–12 ppm) and ¹³C NMR (to confirm carbonyl groups at ~170 ppm) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity .
  • Mass Spectrometry : HRMS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 239.1) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

  • Answer : Discrepancies (e.g., unexpected splitting in NMR or missing MS peaks) are addressed via:

  • Isotopic labeling : Deuterated solvents in NMR to distinguish exchangeable protons (e.g., NH groups) .
  • 2D NMR techniques : COSY and HSQC to resolve overlapping signals in complex spectra .
  • Cross-validation : Comparing data with structurally analogous compounds (e.g., methyl pyrrole-carboxamides in and ) .

Q. What strategies are effective for enhancing the compound’s stability in biological assays?

  • Answer : Stability challenges (e.g., hydrolysis of the ester group) are mitigated by:

  • pH control : Buffered solutions (pH 6–7) to minimize ester degradation .
  • Lyophilization : Storing the compound as a lyophilized powder under argon to prevent moisture uptake .
  • Prodrug design : Modifying the ester group to a more stable moiety (e.g., tert-butyl ester) for in vivo studies .

Q. How can the compound’s bioactivity be systematically evaluated in drug discovery?

  • Answer : Mechanistic studies involve:

  • Enzyme inhibition assays : Testing against kinases or proteases (IC₅₀ determination) using fluorogenic substrates .
  • Cell-based models : Dose-response curves in cancer cell lines (e.g., MCF-7 or HeLa) to assess antiproliferative activity .
  • ADME profiling : Microsomal stability tests and Caco-2 permeability assays to predict pharmacokinetics .

Q. What are the critical considerations for scaling up synthesis without compromising yield?

  • Answer : Process chemistry principles are applied:

  • Solvent selection : Replacing tetrahydrofuran (THF) with safer solvents (e.g., ethyl acetate) for large batches .
  • Catalyst efficiency : Transitioning from stoichiometric to catalytic coupling agents (e.g., HATU vs. EDC) .
  • In-line analytics : PAT (Process Analytical Technology) tools to monitor reaction progress in real time .

Methodological Guidance Table

Research Objective Recommended Techniques Key References
Structural confirmation¹H/¹³C NMR, HRMS, FTIR
Purity assessmentHPLC-UV, LC-MS
Bioactivity screeningEnzyme inhibition assays, cell viability (MTT assay)
Stability optimizationLyophilization, pH-controlled storage, prodrug derivatization
Scalable synthesisSolvent substitution, catalytic reagents, PAT monitoring

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